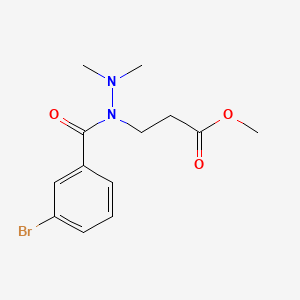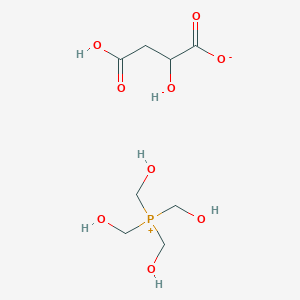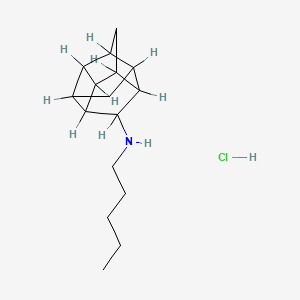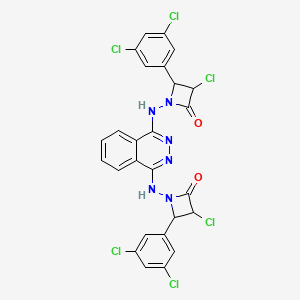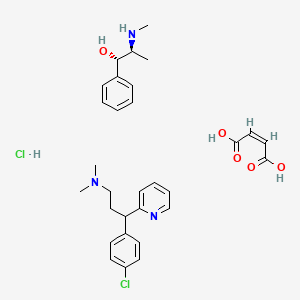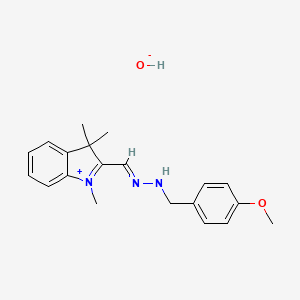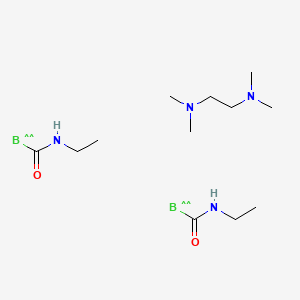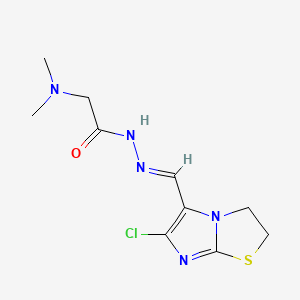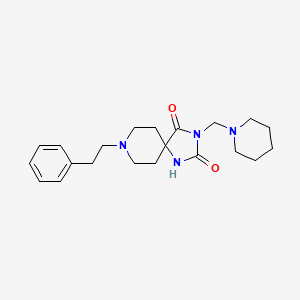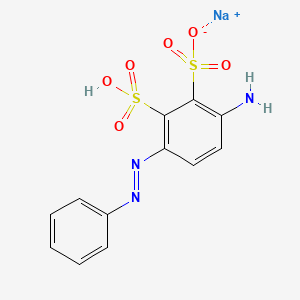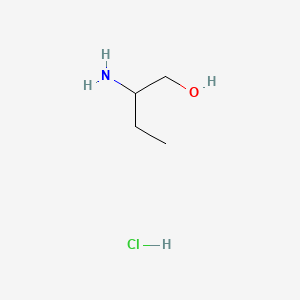![molecular formula C28H40ClFN6O7S B12753528 (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid CAS No. 813446-39-8](/img/structure/B12753528.png)
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of amino acids and piperazine derivatives, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The preparation of [5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid typically involves the use of chlorination and sulfonation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding. Its amino acid component makes it a valuable tool for investigating biochemical processes .
Medicine
Its piperazine derivative is known for its pharmacological properties, including anti-inflammatory and analgesic effects .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The amino acid component can bind to active sites of enzymes, while the piperazine derivative can interact with receptor proteins. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-5-guanidinopentanoic acid: Similar in structure but lacks the piperazine derivative.
(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine: Similar piperazine structure but lacks the amino acid component
Uniqueness
The uniqueness of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid lies in its combination of amino acid and piperazine derivatives. This dual functionality allows for diverse applications and interactions in various scientific fields .
Propriétés
Numéro CAS |
813446-39-8 |
|---|---|
Formule moléculaire |
C28H40ClFN6O7S |
Poids moléculaire |
659.2 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid |
InChI |
InChI=1S/C22H26ClFN2O5S.C6H14N4O2/c1-15-11-26(16(2)10-25(15)12-17-3-6-20(24)7-4-17)22(27)13-31-21-8-5-19(23)9-18(21)14-32(28,29)30;7-4(5(11)12)2-1-3-10-6(8)9/h3-9,15-16H,10-14H2,1-2H3,(H,28,29,30);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t15-,16+;4-/m00/s1 |
Clé InChI |
YDCPKICEZNHJHA-SHUTYENTSA-N |
SMILES isomérique |
C[C@@H]1CN([C@H](CN1C(=O)COC2=C(C=C(C=C2)Cl)CS(=O)(=O)O)C)CC3=CC=C(C=C3)F.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canonique |
CC1CN(C(CN1C(=O)COC2=C(C=C(C=C2)Cl)CS(=O)(=O)O)C)CC3=CC=C(C=C3)F.C(CC(C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


